Cas no 104184-64-7 (2H-Pyran-2-one,3-bromo-5,6-dihydro-)
2H-Pyran-2-one,3-bromo-5,6-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-2-one,3-bromo-5,6-dihydro-
- 3-Bromo-5,6-dihydro-2H-pyran-2-one
- 5-bromo-2,3-dihydropyran-6-one
- 2H-Pyran-2-one,3-bromo-5,6-dihydro
- 3-bromo-5,6-dihydropyran-2-one
- 2H-Pyran-2-one, 3-broMo-5,6-dihydro-
- DTXSID60446006
- AC2797
- EN300-7587512
- SY058540
- FT-0736944
- AKOS006278154
- 3-bromo-5,6-dihydro-pyran-2-one
- MFCD01318387
- SCHEMBL4950944
- A18039
- 104184-64-7
- NDCHEWALMADBPH-UHFFFAOYSA-N
- DB-059107
-
- MDL: MFCD01318387
- Inchi: 1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2
- InChI Key: NDCHEWALMADBPH-UHFFFAOYSA-N
- SMILES: BrC1C(=O)OCCC=1
Computed Properties
- Exact Mass: 175.94700
- Monoisotopic Mass: 175.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 1.21210
2H-Pyran-2-one,3-bromo-5,6-dihydro- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-Pyran-2-one,3-bromo-5,6-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058540-1g |
3-Bromo-5,6-dihydropyran-2-one |
104184-64-7 | ≥95% | 1g |
¥5500.00 | 2024-07-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058540-0.25g |
3-Bromo-5,6-dihydropyran-2-one |
104184-64-7 | ≥95% | 0.25g |
¥2900.00 | 2024-07-10 | |
| eNovation Chemicals LLC | D915725-0.25g |
3-Bromo-5,6-dihydropyran-2-one |
104184-64-7 | 95% | 0.25g |
$350 | 2024-07-20 | |
| eNovation Chemicals LLC | D915725-1g |
3-Bromo-5,6-dihydropyran-2-one |
104184-64-7 | 95% | 1g |
$650 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058540-0.1g |
3-Bromo-5,6-dihydropyran-2-one |
104184-64-7 | ≥95% | 0.1g |
¥2465.00 | 2024-07-10 | |
| Enamine | EN300-7587512-0.05g |
3-bromo-5,6-dihydro-2H-pyran-2-one |
104184-64-7 | 95.0% | 0.05g |
$139.0 | 2025-02-24 | |
| Enamine | EN300-7587512-0.1g |
3-bromo-5,6-dihydro-2H-pyran-2-one |
104184-64-7 | 95.0% | 0.1g |
$207.0 | 2025-02-24 | |
| Enamine | EN300-7587512-0.25g |
3-bromo-5,6-dihydro-2H-pyran-2-one |
104184-64-7 | 95.0% | 0.25g |
$295.0 | 2025-02-24 | |
| Enamine | EN300-7587512-0.5g |
3-bromo-5,6-dihydro-2H-pyran-2-one |
104184-64-7 | 95.0% | 0.5g |
$464.0 | 2025-02-24 | |
| Enamine | EN300-7587512-1.0g |
3-bromo-5,6-dihydro-2H-pyran-2-one |
104184-64-7 | 95.0% | 1.0g |
$595.0 | 2025-02-24 |
2H-Pyran-2-one,3-bromo-5,6-dihydro- Suppliers
2H-Pyran-2-one,3-bromo-5,6-dihydro- Related Literature
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1. Electrochemical and yeast-catalysed ring-opening of isoxazoles in the synthesis of analogues of the herbicide Grasp??Christopher J. Easton,Graham A. Heath,C. Merr?cc M. Hughes,Connie K. Y. Lee,G. Paul Savage,Gregory W. Simpson,Edward R. T. Tiekink,George J. Vuckovic,Richard D. Webster J. Chem. Soc. Perkin Trans. 1 2001 1168
Additional information on 2H-Pyran-2-one,3-bromo-5,6-dihydro-
2H-Pyran-2-one, 3-bromo-5,6-dihydro
2H-Pyran-2-one, 3-bromo-5,6-dihydro (CAS No: 104184-64-7) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyranone family, which is a six-membered ring consisting of five carbon atoms and one oxygen atom in the lactone form. The presence of a bromine atom at the 3-position and the dihydro substitution at positions 5 and 6 introduces interesting structural and functional properties that make this compound a valuable subject for research.
The pyranone core of this compound is known for its versatility in participating in various chemical reactions, including cycloadditions, nucleophilic attacks, and electrophilic substitutions. The bromine substituent at position 3 adds a layer of reactivity due to its electron-withdrawing nature, which can influence the electronic properties of the molecule and enhance its participation in specific reactions. Recent studies have explored the potential of 2H-pyran-2-one derivatives in medicinal chemistry, particularly as scaffolds for drug design targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.
One of the most notable advancements involving 2H-pyran-2-one derivatives is their role as inhibitors of kinases, which are enzymes critical in cell signaling pathways. Researchers have reported that certain derivatives exhibit potent inhibitory activity against targets such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These findings highlight the potential of this compound class in developing novel therapeutic agents with high specificity and efficacy.
In addition to its pharmacological applications, 2H-pyran-2-one derivatives have also found utility in materials science. For instance, their ability to form stable cyclic structures makes them suitable candidates for use in polymer synthesis and as building blocks for advanced materials with tailored properties. Recent breakthroughs in polymer chemistry have demonstrated how these compounds can be incorporated into biodegradable polymers for applications in drug delivery systems and tissue engineering.
The synthesis of 2H-pyran-2-one derivatives has been optimized through various methodologies to enhance yield and purity. Traditional approaches involve cyclization reactions of ketones with alcohols or amines under acidic or basic conditions. However, modern techniques leverage catalytic systems such as transition metal catalysts to achieve more efficient and selective syntheses. These advancements not only facilitate large-scale production but also enable the exploration of more complex derivative structures.
From an environmental standpoint, the study of pyranone derivatives has expanded to include their biodegradation pathways and ecological impact. Understanding how these compounds interact with biological systems is crucial for assessing their safety profiles and ensuring sustainable practices in their production and application.
In conclusion, 2H-pyran-2-one, 3-bromo-5,6-dihydro represents a fascinating compound with diverse applications across multiple disciplines. Its structural features provide a foundation for innovative research directions, while ongoing advancements continue to unlock its full potential in medicine, materials science, and beyond.
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